4-(1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H22FN3O4S. This indicates that the compound contains 17 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.Scientific Research Applications
Synthesis and Polymer Properties
Compounds containing pyridine and sulfone moieties, including those related to 4-(1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,3-dimethylpiperazin-2-one, have been synthesized for applications in fluorinated polyamides. These polymers demonstrate high glass transition temperatures, significant thermal stability, and are useful for creating transparent, flexible films with low dielectric constants, highlighting their potential in material science and electronics (Liu et al., 2013).
Drug Development and Molecular Interaction
In drug development, similar sulfone-containing compounds have been explored for their selective activity as inverse agonists in various therapeutic contexts. One such application includes the development of compounds with high selectivity and desirable pharmacokinetic properties for potentially treating inflammatory conditions (Duan et al., 2019).
Photoluminescent Materials
Research into iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, closely related to the chemical structure , has demonstrated their use as green emitters in photoluminescent materials. These complexes exhibit high photoluminescence quantum yields and are promising for applications in optical devices and sensors (Constable et al., 2014).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity, showing considerable efficacy against various microbial strains. This opens avenues for their potential use in developing new antimicrobial agents (Zareef et al., 2008).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.
Future Directions
The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the interest in similar compounds for their inhibitory effects on certain proteins . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S/c1-17(2)16(23)19-9-11-20(17)15(22)14-4-3-10-21(14)26(24,25)13-7-5-12(18)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHARVCVVDVJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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